(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
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Overview
Description
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Methoxyphenethyl Derivatives: Compounds with similar methoxyphenethyl groups.
Uniqueness
The uniqueness of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-32-19-9-5-7-17(15-19)13-14-29-23(21-11-3-4-12-22(21)27-25(29)31)28-24(30)26-18-8-6-10-20(16-18)33-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
InChI Key |
OYUHLPDLDQTSHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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